N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-5-nitroaniline
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Overview
Description
N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its applications in various fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and 2-methyl-5-nitroaniline. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of zeolite catalysts has also been explored to enhance the efficiency of the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-chlorobenzylidene)-2-methyl-5-aminoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of N-(4-chlorobenzylidene)-2-methyl-5-aminoaniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline involves its interaction with biological targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the Schiff base structure allows for binding to metal ions, which can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrobenzylidene)aniline
- N-(4-chlorobenzylidene)-4-methylaniline
- N-(4-methylbenzylidene)-4-methylaniline
Uniqueness
N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline is unique due to the presence of both nitro and chloro substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in materials science .
Properties
Molecular Formula |
C14H11ClN2O2 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-2-7-13(17(18)19)8-14(10)16-9-11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
CBQNVDXMVIKNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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